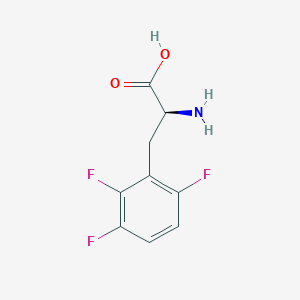

2,3,6-Trifluoro-L-phenylalanine

Beschreibung

Historical Context and Evolution of Fluorinated Amino Acid Research

The exploration of fluorinated amino acids has a rich history, initially driven by the desire to create novel therapeutic agents and biochemical probes. Early research recognized the potential of fluorine to alter the properties of amino acids and, by extension, the peptides and proteins into which they are incorporated. Over the decades, the focus has expanded from simple monofluorinated analogs to more complex, polyfluorinated structures. nih.govrsc.org This evolution was made possible by significant advances in synthetic organic chemistry, which provided access to a wider array of specifically fluorinated building blocks. rsc.orgnih.gov Initially, much of the work centered on understanding the fundamental impact of fluorination on amino acid and peptide properties. acs.org More recently, the field has matured to the point where fluorinated amino acids are routinely used to engineer proteins with enhanced stability, novel catalytic activities, and tailored therapeutic profiles. nih.govprinceton.edu

Strategic Significance of Fluorine as a Perturbing and Probing Element in Biomolecular Systems

Fluorine's unique properties make it an exceptionally powerful tool in the study of biomolecular systems. st-andrews.ac.uktandfonline.com Its high electronegativity, second only to neon, and the strength of the carbon-fluorine bond significantly influence the electronic environment of a molecule. nih.govyoutube.com This can lead to altered pKa values of neighboring functional groups, changes in dipole moments, and increased metabolic stability. tandfonline.com

Furthermore, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius, often results in minimal steric perturbation, allowing for subtle modifications of protein structure and function. tandfonline.com This "light touch" makes fluorine an ideal probe for investigating protein folding, dynamics, and protein-protein interactions. acs.orgnih.gov The extreme hydrophobicity of highly fluorinated groups can also be exploited to drive protein self-assembly and enhance structural stability through the "fluorous effect," where fluorinated segments of a molecule preferentially associate with each other. nih.govnih.gov

From a practical standpoint, the stable isotope, fluorine-19 (¹⁹F), is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. Its 100% natural abundance, high gyromagnetic ratio, and sensitivity similar to that of protons make it a powerful, non-perturbing probe for studying protein conformation and dynamics in their native state. nih.govwikipedia.org The radioactive isotope, fluorine-18 (B77423) (¹⁸F), is a widely used positron emitter in positron emission tomography (PET), enabling the in vivo imaging of biological processes. nih.govprinceton.edu

Overview of Non-Canonical Amino Acid Incorporation Methodologies

The site-specific incorporation of non-canonical amino acids (ncAAs), such as 2,3,6-Trifluoro-L-phenylalanine, into proteins is a cornerstone of modern chemical biology. nih.govbiorxiv.org Several powerful methodologies have been developed to achieve this, expanding the genetic code beyond the 20 canonical amino acids. mdpi.com

One of the most common approaches is nonsense suppression , where a stop codon (typically the amber codon, UAG) is repurposed to encode an ncAA. nih.govfrontiersin.org This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, where the synthetase specifically charges the ncAA onto the suppressor tRNA, which in turn recognizes the repurposed codon. nih.govfrontiersin.org

Another strategy involves frameshift suppression , which utilizes quadruplet or even quintuplet codons to encode ncAAs. mdpi.comoup.comnih.gov This method has the potential to significantly expand the number of available codons for ncAA incorporation without the need for extensive genome modification. mdpi.comoup.com

For in vitro applications, cell-free protein synthesis (CFPS) systems offer a high degree of flexibility. nih.gov In these systems, ncAA-tRNA can be prepared beforehand and added directly to the reaction mixture. This can be achieved through chemical aminoacylation, where the ncAA is chemically ligated to the tRNA, or through the use of engineered ribozymes called flexizymes that can charge a wide variety of ncAAs onto tRNAs. nih.gov

More recent innovations include synonymous codon compression , where the number of codons for a canonical amino acid is reduced, freeing up a codon for an ncAA. mdpi.com Additionally, computational tools are being developed to predict the effects of ncAA substitutions on protein structure and function, aiding in the design of novel proteins with desired properties. frontiersin.org

These methodologies, individually and in combination, have revolutionized our ability to create proteins with novel functionalities, providing unprecedented tools for basic research and the development of new therapeutics. nih.gov

Chemical Compound: this compound

This section focuses exclusively on the chemical compound this compound, detailing its synthesis, applications, and impact on protein science.

Synthesis and Chemical Properties

The synthesis of this compound and other fluorinated aromatic amino acids has been advanced through various organic chemistry methodologies. Cross-coupling reactions, such as the Negishi and Suzuki couplings, are prominent strategies. nih.gov For instance, Negishi cross-coupling can be used to couple halo-serine derivatives with appropriate fluorinated aromatic partners. nih.gov

Recent advancements have also focused on the direct fluorination of amino acid precursors. rsc.org These methods include electrophilic, nucleophilic, and metal-catalyzed fluorination reactions, allowing for the site-selective introduction of fluorine atoms. nih.gov Photocatalytic and radical fluorination techniques have also emerged as powerful tools for the late-stage functionalization of amino acids and peptides. nih.gov

The trifluorination pattern on the phenyl ring of this compound significantly alters its electronic and hydrophobic properties compared to native phenylalanine. The electron-withdrawing nature of the three fluorine atoms impacts the aromatic ring's electron density and can influence interactions within a protein.

Biochemical and Biophysical Applications

The incorporation of this compound into proteins serves as a powerful tool for a variety of biochemical and biophysical studies. The fluorine atoms act as sensitive reporters of the local environment, making this analog particularly useful for investigating protein structure, dynamics, and interactions. nih.gov

The unique spectroscopic properties of fluorine allow for its use in ¹⁹F NMR studies. nih.govwikipedia.org The chemical shift of the fluorine nuclei is highly sensitive to changes in the surrounding environment, providing detailed information about protein folding, conformational changes, and ligand binding. nih.govwikipedia.org

Furthermore, the introduction of multiple fluorine atoms can enhance the metabolic stability of peptides and proteins, making them more resistant to proteolytic degradation. nih.govtandfonline.com This increased stability is a valuable attribute for the development of therapeutic peptides with longer half-lives. tandfonline.com The altered hydrophobicity of the fluorinated side chain can also be used to modulate protein-protein interactions and influence protein self-assembly. nih.govresearchgate.net

Use in Protein Structural Biology and Spectroscopy

As previously mentioned, ¹⁹F NMR spectroscopy is a primary application for this fluorinated analog. The distinct signals from the three fluorine atoms can provide a wealth of information. For example, changes in the ¹⁹F NMR spectrum upon the addition of a binding partner can be used to map interaction surfaces and determine binding affinities. wikipedia.org The sensitivity of the fluorine chemical shift to the local electrostatic environment can also be used to probe the pKa values of nearby ionizable residues. tandfonline.com

The table below summarizes the key properties and applications of this compound in biochemical and biophysical studies.

| Property/Application | Description |

| ¹⁹F NMR Probe | The fluorine atoms provide sensitive signals for monitoring protein conformation, dynamics, and ligand binding. nih.govwikipedia.org |

| Enhanced Stability | Increased resistance to proteolytic degradation due to the strong C-F bonds. nih.govtandfonline.com |

| Modulated Hydrophobicity | The trifluorinated ring alters the hydrophobicity, influencing protein folding and interactions. nih.govresearchgate.net |

| Minimal Steric Perturbation | The size of fluorine is similar to hydrogen, allowing for substitution with minimal disruption of protein structure. tandfonline.com |

| Structural Biology Tool | Can be used as a label in X-ray crystallography. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQCAEOUDQSPEF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303981 | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873429-60-8 | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Genetic Encoding and Site Specific Incorporation of 2,3,6 Trifluoro L Phenylalanine into Proteins and Peptides

Engineering Aminoacyl-tRNA Synthetase/tRNA Pairs for Non-Canonical Amino Acid Recognition

Central to the site-specific incorporation of 2,3,6-Trifluoro-L-phenylalanine is the development of an aminoacyl-tRNA synthetase (aaRS) that can uniquely recognize this analog and charge it onto its cognate transfer RNA (tRNA). nih.govacs.org For this system to work effectively, the engineered aaRS must not charge any of the 20 canonical amino acids, and the cognate tRNA must not be recognized by any of the host's endogenous synthetases. nih.govnih.gov This mutual orthogonality ensures that the ncAA is incorporated with high fidelity at the desired position. nih.gov

The pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl) from methanogenic archaea like Methanosarcina mazei and Methanosarcina barkeri have become a versatile platform for genetic code expansion. nih.govnih.govnih.gov The PylRS/tRNAPyl pair is naturally orthogonal in common host organisms like E. coli and eukaryotic cells. nih.gov The PylRS enzyme possesses a relatively large and adaptable active site, which makes it particularly amenable to engineering for the recognition of a wide array of ncAAs, including various phenylalanine derivatives. nih.govnih.gov

Researchers have successfully engineered PylRS variants to specifically recognize and incorporate a spectrum of fluorinated phenylalanine analogs. researchgate.netnih.gov Through directed evolution and site-directed mutagenesis, specific mutations are introduced into the amino acid binding pocket of PylRS. acs.org These modifications alter the enzyme's substrate specificity, enabling it to accommodate and activate fluorinated phenylalanine analogs such as this compound, while discriminating against canonical amino acids. nih.gov For example, two particularly permissive PylRS variants, designated PheX-B5 and PheX-D6, have been developed and shown to incorporate a range of multiply fluorinated phenylalanine analogs, including the 2,3,6-trifluoro variant. nih.gov

The fidelity and efficiency of ncAA incorporation are critical metrics for the utility of any genetic code expansion system. High fidelity ensures that only the intended ncAA is incorporated at the target site, while high efficiency leads to greater yields of the modified protein. nih.gov

Engineered PylRS systems have demonstrated high fidelity for the incorporation of this compound. nih.gov In one study, the PheX-D6 synthetase was found to incorporate this compound with 100% fidelity in E. coli, as determined by mass spectrometry analysis of a purified reporter protein. nih.gov The PheX-B5 synthetase also incorporated this analog, albeit with a slightly lower fidelity of 88.1%. nih.gov These systems enable the production of proteins containing this compound at levels sufficient for biochemical and structural studies. nih.govbiorxiv.org

| Engineered Synthetase | Host Organism | Incorporation Fidelity |

|---|---|---|

| PheX-D6 | E. coli | 100.0% |

| PheX-B5 | E. coli | 88.1% |

Methodologies for Expressing Fluorinated Proteins in Prokaryotic Systems (e.g., E. coli)

Escherichia coli is a widely used host for producing proteins containing ncAAs due to its rapid growth and well-understood genetics. nih.govresearchgate.net The standard methodology involves co-transforming E. coli cells with two plasmids. nih.gov The first plasmid carries the gene for the engineered aminoacyl-tRNA synthetase (e.g., PheX-D6) and its cognate suppressor tRNA (e.g., tRNAPylCUA). nih.govnih.gov The second plasmid contains the gene of interest, which has been modified to include an in-frame amber stop codon (TAG) at the desired site of ncAA incorporation. nih.govnih.gov

The cells are then cultured in a growth medium supplemented with the non-canonical amino acid, in this case, this compound. nih.govbiorxiv.org Upon induction of gene expression, the engineered synthetase charges the suppressor tRNA with this compound. nih.gov This charged tRNA then recognizes the TAG codon on the messenger RNA (mRNA) during translation, leading to the insertion of the fluorinated analog into the growing polypeptide chain. nih.gov This method has been successfully used to produce fluorinated versions of proteins like superfolder green fluorescent protein (sfGFP) in E. coli. nih.gov

Strategies for Site-Specific Incorporation in Mammalian Cell Culture Systems (e.g., HEK 293T cells)

The site-specific incorporation of this compound has also been successfully demonstrated in mammalian cells, such as Human Embryonic Kidney 293T (HEK 293T) cells. researchgate.netnih.gov The strategy is conceptually similar to that used in prokaryotes, involving the transfection of mammalian cells with plasmids encoding the orthogonal synthetase/tRNA pair and the target protein with a TAG codon. nih.govbiophysicscolab.org

For expression in HEK 293T cells, a plasmid such as pAcBac1, which is suitable for mammalian expression, is used to deliver the engineered PylRS variant (e.g., PheX-D6) and the tRNA. biophysicscolab.org A separate plasmid carries the gene for the target protein, for instance, the human cystic fibrosis transmembrane conductance regulator (hCFTR) or the human voltage-gated sodium channel Nav1.5, with a TAG codon introduced at a specific position. nih.gov The cells are cultured in a medium containing this compound (e.g., at a concentration of 2 mM). nih.gov The expression of full-length protein is dependent on the presence of the ncAA in the medium, confirming its specific incorporation at the target site. nih.gov This "cross-kingdom" capability of the engineered PylRS systems allows for the study of fluorinated proteins in a more complex cellular environment. nih.govsciety.org

Analytical Validation of Incorporation by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for validating the successful and high-fidelity incorporation of a non-canonical amino acid into a protein. nih.govnih.gov After the target protein is expressed and purified, it is subjected to analysis, typically using electrospray ionization mass spectrometry (ESI-MS). nih.gov

Influence of 2,3,6 Trifluoro L Phenylalanine Incorporation on Protein and Peptide Bioproperties

Modulation of Protein Folding and Conformational Stability

The substitution of native phenylalanine with 2,3,6-Trifluoro-L-phenylalanine can significantly impact the delicate balance of forces that govern protein folding and maintain its three-dimensional structure. These effects are primarily rooted in the altered physicochemical properties of the fluorinated aromatic side chain.

Analysis of Enhanced Hydrophobic Interactions

Table 1: General Impact of Fluorination on Amino Acid Properties

| Property | Change upon Fluorination | Implication for Protein Structure |

| Hydrophobicity | Increased | Enhanced driving force for protein folding and core packing. |

| Acidity/Basicity | Modulated | Can alter local pKa values and electrostatic interactions. nih.gov |

| Geometry | Minimally altered | Allows for seamless substitution into the protein backbone. nih.gov |

| Polarizability | Decreased | Can weaken certain non-covalent interactions like cation-π interactions. nih.gov |

This table presents generalized effects of fluorination on amino acid properties as specific quantitative data for this compound were not available in the reviewed literature.

Effects on Denaturation and Thermal Transition Midpoints

The increased stability imparted by enhanced hydrophobic interactions can be quantified by examining the protein's resistance to denaturation by heat or chemical denaturants. A higher thermal transition midpoint (Tm), the temperature at which 50% of the protein is unfolded, is indicative of greater stability.

A study on the voltage-gated sodium channel hNaV1.5 demonstrated that the incorporation of this compound at position F1486 resulted in a subtle but statistically significant leftward shift of approximately 7 mV in the midpoint of steady-state inactivation. nih.gov This suggests an enhancement of channel inactivation, a process tightly coupled to conformational changes in the protein. nih.gov While this is an electrophysiological parameter, it reflects an alteration in the protein's conformational stability.

Table 2: Effect of this compound on hNaV1.5 Inactivation

| Protein Variant | Parameter | Value |

| hNaV1.5 F1486 (Wild-Type) | Midpoint of steady-state inactivation (V½) | Not specified |

| hNaV1.5 F1486 (this compound) | Shift in V½ of inactivation | ~ -7 mV |

Data extracted from a study on the functional effects of fluorinated phenylalanine analogs on a voltage-gated sodium channel. nih.gov

Alterations in Ligand Binding Affinity and Specificity

The electronic modifications introduced by the fluorine atoms in this compound can alter the non-covalent interactions between a protein and its ligands. The electron-withdrawing nature of fluorine can weaken cation-π interactions, which are often crucial for ligand recognition. nih.gov Conversely, the increased hydrophobicity can enhance binding affinity for hydrophobic ligands. nih.gov

Systematic fluorination studies on other aromatic residues, such as tryptophan, have shown that progressively fluorinating the aromatic ring can decrease ligand affinity, highlighting the importance of electrostatic π-π interactions in drug binding. nih.gov While specific studies quantifying the change in ligand binding affinity (e.g., dissociation constant, Kd) upon incorporation of this compound were not found, it is a validated method to probe such interactions. nih.govnih.gov

Impact on Protein-Protein Interactions

Protein-protein interactions are fundamental to most cellular processes and are mediated by specific contacts at the protein interface. The incorporation of this compound at such an interface can modulate these interactions. The altered hydrophobicity and electrostatic profile of the fluorinated residue can either strengthen or weaken the association between proteins.

Research has shown that interfaces rich in phenylalanine residues can drive highly specific protein-protein interactions. nih.gov By analogy, substituting phenylalanine with this compound could be used to systematically tune the strength and specificity of these interactions. The ability to express proteins with site-specifically incorporated this compound in mammalian cells opens the door to studying its impact on complex protein-protein interaction networks in a cellular context. nih.gov

Studies on Catabolic Stability of Fluorinated Peptides and Therapeutic Proteins

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The incorporation of non-natural amino acids, including fluorinated ones, is a strategy to enhance their proteolytic stability and, consequently, their bioavailability. nih.govnih.gov

The presence of the C-F bond, which is stronger than the C-H bond, and the altered side chain properties can hinder the recognition and cleavage of the peptide bond by proteases. Studies on peptides containing other fluorinated amino acids have shown that this modification can lead to a moderate increase in resistance to enzymatic degradation by proteases like trypsin. researchgate.net While systematic studies on the proteolytic stability of peptides containing specifically this compound are not detailed in the available literature, the general principle of increased stability is a key driver for its use in peptide drug design. nih.gov It is important to note that the effect on stability is not always predictable and can depend on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination. nih.gov

Assessment of Enzymatic Activity and Substrate Selectivity

The incorporation of this compound into an enzyme can impact its catalytic activity and substrate selectivity. If the fluorinated residue is located within or near the active site, its modified properties can influence substrate binding and the catalytic mechanism.

Fluorinated amino acids can alter enzymatic activity as a result of enhanced protein stability. nih.gov The precise effect, however, is highly context-dependent. Changes in the electronic environment of the active site can affect the transition state stabilization and thus the catalytic rate (kcat). Similarly, altered hydrophobic or electrostatic interactions can modify the enzyme's affinity for its substrate (Km). While the reviewed literature did not provide specific kinetic data (kcat or Km values) for enzymes containing this compound, the successful incorporation of this analog in expression systems paves the way for such detailed enzymatic studies. nih.gov

Spectroscopic Applications of 2,3,6 Trifluoro L Phenylalanine As a Biochemical Probe

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Principles and Advantages of ¹⁹F NMR in Biological Systems

Fluorine-19 NMR spectroscopy is a highly effective method for studying biological macromolecules. The ¹⁹F nucleus possesses several advantageous properties: it has a spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, resulting in a signal-to-noise ratio that is 83% of that of protons. ucla.edu A key advantage of ¹⁹F NMR is the large chemical shift range of the fluorine nucleus, which exceeds 400 ppm. ucla.edu This broad range makes the ¹⁹F chemical shift exceptionally sensitive to subtle changes in the local chemical environment. ucla.edubiophysics.org

Site-Specific ¹⁹F NMR Probing of Protein Dynamics and Allosteric Modulation

The site-specific incorporation of 2,3,6-Trifluoro-L-phenylalanine into a protein allows for the precise monitoring of conformational changes and dynamics at a residue-specific level. nih.govresearchgate.net By introducing the fluorinated probe at a specific location, researchers can track changes in the local environment through alterations in the ¹⁹F NMR signal. This technique has proven invaluable for studying allosteric modulation, where binding at one site affects the protein's function at a distant site. nih.govresearchgate.net

Subtle conformational shifts, even those occurring at distances up to 25 Å from the labeled site, can be detected through changes in the ¹⁹F chemical shift. nih.govresearchgate.net This sensitivity enables the detailed characterization of protein-ligand interactions, including the binding of substrates, inhibitors, and cofactors. nih.govresearchgate.net The ability to genetically encode the incorporation of unnatural amino acids like trifluoromethyl-L-phenylalanine has significantly expanded the applicability of this method to a wide range of proteins in various biological contexts, including in vivo studies. nih.govresearchgate.net

A study on the mitogen-activated protein kinase MEKK3 demonstrated the successful site-specific incorporation of L-4-trifluoromethylphenylalanine (tfmF) in Vibrio natriegens, highlighting the potential of this method for in-cell protein structure and dynamic investigations. nih.gov Similarly, the genetic incorporation of a trifluoromethyl group into the cannabinoid receptor 1 (CB1), a eukaryotic membrane protein, allowed for the use of ¹⁹F NMR to probe its dynamics.

Applications in Monitoring Protein Folding, Aggregation, and Misfolding

Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases. nih.gov ¹⁹F NMR, utilizing probes like this compound, offers a powerful approach to study these processes. ucla.edu The sensitivity of the ¹⁹F chemical shift to the local environment allows for the differentiation between the folded, unfolded, and aggregated states of a protein. biophysics.org

The process of protein folding can be monitored by observing the changes in the ¹⁹F NMR spectrum as the protein transitions from a denatured to its native state. biophysics.org Similarly, the formation of aggregates can be tracked, providing insights into the kinetics and mechanisms of aggregation. nih.gov This is particularly valuable as protein aggregation can be a major issue in the production of biopharmaceuticals. nih.gov The ability to monitor these processes in vitro and potentially in living cells facilitates the screening of small molecules that could inhibit or reverse protein aggregation. nih.govplos.org

For instance, studies on α-synuclein fibrillation have successfully employed ¹⁹F NMR to follow the aggregation process. ucla.edu The site-specific incorporation of fluorescent amino acids has also been used to track thermal unfolding and aggregation of proteins like luciferase within the yeast cytoplasm. plos.org

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Cluster Analysis

Infrared multiple photon dissociation (IRMPD) spectroscopy is a mass spectrometry-based technique used to obtain vibrational spectra of gas-phase ions. wikipedia.orgnih.gov In this method, mass-selected ions are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual fragmentation. wikipedia.org By monitoring the fragmentation yield as a function of the laser wavelength, a vibrational spectrum of the ion can be constructed. wikipedia.org

A significant advantage of IRMPD is its ability to be performed within an ion trap mass spectrometer, allowing for the analysis of mass-selected ions and providing a nearly background-free measurement. nih.gov This technique is particularly powerful for structural elucidation and isomer differentiation. nih.gov By comparing the experimental IRMPD spectrum with theoretical spectra from computational chemistry, the structure of the ion can be identified. nih.gov

In the context of amino acids, IRMPD has been used to study post-translational modifications and to differentiate between chiral molecules. mdpi.comnih.govuniroma1.it For example, the chiral analysis of serine octamers substituted with proline and phenylalanine has been achieved using IRMPD. mdpi.com This suggests that IRMPD could be applied to study gas-phase clusters of this compound, providing insights into its intrinsic vibrational properties and intermolecular interactions in the absence of solvent.

Terahertz Spectroscopy for Investigating Low-Frequency Vibrational Modes and Conformational Changes

Studies on L-phenylalanine using THz spectroscopy have revealed distinct absorption bands corresponding to its vibrational modes. nih.gov Temperature-dependent measurements have shown that these bands shift to lower frequencies (redshift) as the temperature increases, a phenomenon that can be modeled to understand the phonon bath characteristics. nih.gov

The application of THz spectroscopy to fluorinated derivatives of phenylalanine, such as this compound, would allow for the investigation of how fluorination affects the low-frequency vibrational modes and conformational landscape of the amino acid. By combining experimental THz spectra with density functional theory (DFT) calculations, the specific vibrational modes can be assigned to particular molecular motions. researchgate.netnih.gov This approach has been used to study the torsional modes of tryptophan and to differentiate between various isomers and their hydrogen bonding configurations. researchgate.netnih.gov THz spectroscopy has also been employed to sense different amino acids in solution, indicating its potential for analytical applications. mdpi.com

Integration with X-ray Scattering Techniques for Structural Elucidation

A study on phenylalanyl-tRNA synthetase from E. coli used SAXS to determine the structural parameters of the free enzyme and its complex with tRNAPhe. nih.gov The data revealed structural rearrangements of the enzyme upon binding to its substrate. nih.gov Incorporating this compound into such a system would allow for complementary ¹⁹F NMR studies to probe the specific conformational changes in different domains of the enzyme during the interaction. This integrated approach can provide a comprehensive understanding of the structural basis of protein function.

Computational Chemistry and Theoretical Modeling of 2,3,6 Trifluoro L Phenylalanine and Its Derivatives

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Landscapes

The conformational landscape of an amino acid dictates its energetic preferences and, consequently, its behavior when incorporated into a larger molecular system. For 2,3,6-Trifluoro-L-phenylalanine, the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds of its side chain, in conjunction with the backbone dihedral angles (φ and ψ), gives rise to a complex potential energy surface. Understanding this landscape is crucial for predicting its influence on peptide and protein structure.

While specific, in-depth conformational analyses of isolated this compound using high-level quantum mechanical methods are not extensively detailed in the available literature, the principles and methodologies for such studies are well-established. Ab initio and Density Functional Theory (DFT) are the primary tools for accurately mapping these energy landscapes.

Methodological Approach:

A typical computational workflow to determine the conformational landscape would involve:

Initial Structure Generation: A systematic search of the conformational space by rotating the key dihedral angles (χ1 and χ2) of the trifluorophenyl side chain, as well as the backbone dihedrals (φ and ψ).

Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy geometry for each starting conformation.

Frequency Calculations: To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Single-Point Energy Refinement: For a more accurate energy ranking of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods.

Expected Findings from Conformational Analysis:

Based on studies of other fluorinated and non-fluorinated aromatic amino acids, several key findings would be anticipated from a detailed computational analysis of this compound:

Rotamer Populations: The relative energies of the different side-chain rotamers (gauche+, gauche-, and anti) would be determined. The bulky fluorine atoms at the 2- and 6-positions are expected to create steric hindrance that could significantly alter the rotational barriers and favor specific rotameric states compared to unsubstituted phenylalanine.

Intramolecular Interactions: The analysis would reveal potential intramolecular hydrogen bonds between the fluorine atoms and the backbone amide or carboxyl groups. While fluorine is a weak hydrogen bond acceptor, these interactions can collectively influence conformational preferences.

Backbone-Side Chain Coupling: The calculations would elucidate the interplay between the side-chain conformation and the preferred backbone dihedral angles, defining the regions of the Ramachandran plot that are most accessible to this non-canonical amino acid.

The following table illustrates the kind of data that would be generated from such a computational study, comparing the hypothetical relative energies of the stable conformers of this compound.

| Conformer | χ1 (°) | χ2 (°) | Relative Energy (kcal/mol) |

| 1 | -60 | 90 | 0.00 |

| 2 | 180 | 90 | 1.25 |

| 3 | 60 | 90 | 2.50 |

| 4 | -60 | 0 | 3.10 |

Note: This table is illustrative and based on general principles of conformational analysis. The actual values would require specific DFT calculations.

Prediction and Analysis of Electrostatic Characteristics of Fluorinated Phenylalanines

The introduction of three highly electronegative fluorine atoms onto the phenyl ring of phenylalanine dramatically alters its electronic properties. This modification has profound implications for its non-covalent interactions, such as cation-π, π-π stacking, and anion-quadrupole interactions.

DFT calculations are instrumental in quantifying these electrostatic changes. By calculating the molecular electrostatic potential (MEP) and the quadrupole moment, researchers can gain a detailed understanding of how trifluorination modulates the electronic character of the aromatic ring.

Key Electrostatic Effects of Trifluorination:

Quadrupole Moment Inversion: Phenylalanine possesses a negative quadrupole moment on the face of the aromatic ring, making it favorable for interactions with cations (cation-π interactions). In contrast, the strong electron-withdrawing nature of fluorine atoms in this compound is predicted to invert this quadrupole moment, resulting in an electron-deficient (positive) ring face. This inversion disfavors cation-π interactions and promotes interactions with electron-rich partners, including anions and the lone pairs of water molecules.

Anion-Quadrupole Interactions: The positive quadrupole moment of the trifluorinated ring can lead to favorable interactions with anions positioned above the ring face. DFT studies on various fluorinated phenylalanine derivatives have shown that increasing the degree of fluorination enhances the ability of the quadrupole moment to stabilize anions. The specific substitution pattern, as in 2,3,6-trifluorophenylalanine, will influence the directionality and magnitude of this interaction.

The table below summarizes the calculated quadrupole moments for benzene and hexafluorobenzene, illustrating the dramatic effect of full fluorination, a principle that applies to the progressive fluorination of phenylalanine.

| Molecule | Quadrupole Moment (Buckingham units, B) |

| Benzene | -8.7 ± 0.5 |

| Hexafluorobenzene | +9.5 ± 0.5 |

Data sourced from studies on aromatic quadrupole moments.

Molecular Dynamics Simulations to Elucidate Fluorine-Induced Structural Perturbations

While quantum mechanical calculations provide invaluable insights into the intrinsic properties of this compound, Molecular Dynamics (MD) simulations are essential for understanding its behavior in the dynamic environment of a solvated peptide or protein. MD simulations allow researchers to observe how the incorporation of this non-canonical amino acid affects protein folding, stability, and dynamics over time.

A prerequisite for accurate MD simulations is the availability of a well-parameterized force field for the fluorinated residue. This involves developing parameters for bond lengths, bond angles, dihedral angles, and partial atomic charges that accurately reproduce quantum mechanical data and experimental observations.

Insights from MD Simulations:

Local Structural Changes: MD simulations can reveal localized structural perturbations around the site of incorporation. The altered steric and electronic properties of the 2,3,6-trifluorophenyl side chain can lead to subtle rearrangements of neighboring residues to accommodate the modified amino acid.

Changes in Protein Stability: By performing simulations at elevated temperatures or in the presence of denaturants, the effect of this compound incorporation on the thermal and chemical stability of a protein can be assessed. The enhanced hydrophobicity of the fluorinated side chain can, in some contexts, lead to increased protein stability.

Alterations in Protein Dynamics: The dynamic behavior of the protein, including local side-chain motions and larger-scale domain movements, can be analyzed from MD trajectories. The interactions of the trifluorinated side chain with its environment can dampen or enhance local flexibility, which may have functional consequences.

In Silico Assessment of Aromatic Contributions to Protein Function and Stability

The strategic replacement of native phenylalanine residues with this compound in silico provides a powerful method to dissect the contributions of aromatic interactions to protein function and stability. By comparing the behavior of the wild-type and the fluorinated protein through computational analyses, researchers can infer the role of the native phenylalanine's electrostatic properties.

Computational Approaches for Assessment:

Molecular Docking: If the phenylalanine residue is located in a binding site, replacing it with this compound in a docking simulation can reveal the importance of cation-π or other electrostatic interactions for ligand binding. A significant decrease in binding affinity in the fluorinated variant would suggest a crucial role for the native phenylalanine's electron-rich aromatic face.

Free Energy Calculations: More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used in conjunction with MD simulations to quantify the change in binding affinity or protein stability upon substitution. These calculations provide a more precise measure of the energetic consequences of altering the aromatic electrostatics.

The following table provides a hypothetical comparison of binding free energies calculated for a ligand interacting with a wild-type protein and a mutant containing this compound at the binding site.

| Protein | Ligand | Calculated ΔG_binding (kcal/mol) |

| Wild-Type (with Phenylalanine) | Cationic Ligand | -8.5 |

| Mutant (with this compound) | Cationic Ligand | -4.2 |

Note: This table is for illustrative purposes. A significant decrease in binding energy for the mutant would implicate a key cation-π interaction in the wild-type protein.

Metabolic Investigations and Enzymatic Biotransformation of Fluorinated Phenylalanine Derivatives

Pathways of Fluorinated Phenylalanine Metabolism in Microorganisms

Microorganisms, particularly versatile bacteria like Pseudomonas putida, are known for their ability to degrade a wide array of aromatic compounds, including those containing fluorine. dtu.dknih.gov The metabolic pathways employed often mirror those for the natural amino acid, L-phenylalanine, but the presence of fluorine can alter the course and efficiency of these reactions. nih.govkegg.jp

The catabolism of L-phenylalanine in many microbes is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the elimination of ammonia (B1221849) to form trans-cinnamic acid. frontiersin.orgmdpi.com This is a key step in the phenylpropanoid pathway. nih.gov Subsequently, the cinnamic acid can be further metabolized through various reactions, including hydration and oxidation, eventually leading to central metabolic intermediates.

In the context of fluorinated analogs, studies have shown that enzymes with broad substrate specificity can process these modified compounds. For instance, research on Rhodotorula glutinis has demonstrated that its PAL can act on fluorinated phenylalanine derivatives. nih.gov While specific studies on the complete metabolic pathway of 2,3,6-Trifluoro-L-phenylalanine are limited, it is plausible that it would enter similar catabolic routes, with the fluorine substituents influencing the subsequent enzymatic steps. The degradation of fluorinated aromatic compounds often involves specialized dioxygenases that facilitate ring cleavage, a critical step in breaking down the stable aromatic structure.

Substrate Specificity of Phenylalanine-Metabolizing Enzymes Towards Fluorinated Analogs

The amenability of fluorinated phenylalanine derivatives to enzymatic conversion is highly dependent on the specific enzyme and the pattern of fluorine substitution on the aromatic ring. researchgate.net The size and high electronegativity of fluorine can impact substrate binding and the catalytic mechanism. nih.gov

Phenylalanine Ammonia-Lyase (PAL): This enzyme, crucial for the initial step of phenylalanine catabolism in many organisms, has been shown to accept fluorinated analogs. frontiersin.org However, the efficiency of the reaction is often reduced compared to the native substrate, L-phenylalanine. For example, PAL from Rhodotorula glutinis exhibits activity towards p-fluoro-D,L-phenylalanine. nih.gov The kinetic parameters, such as Km and kcat, are typically altered, reflecting a lower affinity or slower conversion rate for the fluorinated substrate. frontiersin.orgnih.gov

Aminotransferases: These enzymes play a central role in the biosynthesis and degradation of amino acids. Aromatic aminotransferases can recognize and process fluorinated phenylalanine analogs. However, the substrate specificity can be influenced by the position and number of fluorine atoms. escholarship.org

Phenylalanine Dehydrogenase (PheDH): This enzyme catalyzes the oxidative deamination of L-phenylalanine. Studies on PheDH have shown that it can also act on L-tyrosine, a structurally similar amino acid. myu-group.co.jp Engineering the substrate-binding site of PheDH has been explored to improve its specificity for L-phenylalanine over other analogs. myu-group.co.jp

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) from Rhodotorula glutinis with Different Substrates

| Substrate | Km (μM) | Specific Activity (U/mg) |

| L-Phenylalanine | 609 | 1,219 ± 147 |

| L-Tyrosine | 13.3 | 80 ± 2 |

Data adapted from a study on codon-optimized RgPAL expressed in E. coli. frontiersin.org

Biosynthesis of Specific Metabolites from Fluorinated Precursors

The biotransformation of fluorinated phenylalanine derivatives by microorganisms can lead to the production of novel, fluorinated metabolites with potential applications in various fields. uw.edu.pl By supplying fluorinated precursors to microbial cultures, it is possible to harness their enzymatic machinery to synthesize compounds that are difficult to produce through traditional chemical methods. chemscene.com

For example, feeding fluorinated phenylalanine to engineered microbial strains can result in the biosynthesis of fluorinated versions of natural products. This approach has been successfully used to produce fluorinated analogs of antibiotics and other bioactive compounds. The incorporation of fluorinated amino acids can enhance the metabolic stability and biological activity of the resulting molecules. nih.gov

The enzymatic synthesis of fluorinated L-phenylalanine itself is an area of active research, with enzymes being used to create these valuable building blocks for pharmaceutical and research purposes. uw.edu.pl The fluorinase enzyme, discovered in Streptomyces cattleya, is a particularly noteworthy example of an enzyme that can catalyze the formation of a carbon-fluorine bond, opening up possibilities for the biosynthesis of a wide range of fluorinated organic molecules. bohrium.com

Effects on Cellular Metabolic Fluxes and Energy Homeostasis

Impact on Protein Structure and Function: The substitution of phenylalanine with a fluorinated analog can alter the structure, stability, and function of proteins. rsc.orgrsc.org Fluorine's high electronegativity can change the electronic properties of the aromatic ring, potentially affecting interactions within the protein and with other molecules. nih.gov This can lead to changes in enzyme activity, which in turn can redirect metabolic fluxes.

Metabolic Burden and Flux Redistribution: The presence of a "foreign" metabolite can place a metabolic burden on the cell. The cell may need to expend additional energy to process or detoxify the fluorinated compound. This can lead to a redistribution of metabolic fluxes, as resources are diverted to handle the new substrate. Transcriptomic and metabolomic analyses of E. coli strains overproducing L-phenylalanine have shown significant changes in gene expression and metabolite levels throughout the central metabolic pathways, indicating a global cellular response. nih.gov

Advanced Analytical Methodologies for 2,3,6 Trifluoro L Phenylalanine and Its Derivatives

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, GC-MS)

The analysis and purification of 2,3,6-Trifluoro-L-phenylalanine and its derivatives rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds like amino acids. For phenylalanine and its fluorinated analogs, reversed-phase HPLC is a common approach. nih.gov The separation is typically achieved on a C18 column. nih.govresearchgate.net Mobile phases often consist of a mixture of an aqueous buffer (e.g., dihydrogen-phosphate solution or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724). nih.govnih.gov Detection can be performed using UV absorbance, often at 210 nm, or by leveraging the natural fluorescence of the aromatic ring, with excitation and emission wavelengths around 210 nm and 302 nm, respectively. nih.govresearchgate.net For complex mixtures, gradient elution, where the mobile phase composition is changed over time, can be optimized to achieve better separation of individual amino acids. nih.gov

To enhance retention and separation of highly polar amino acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be utilized. helixchrom.com For instance, a core-shell mixed-mode column can effectively separate amino acids like phenylalanine from other compounds with varying properties. helixchrom.com Chiral HPLC is essential for separating the enantiomers of this compound. Chiral stationary phases (CSPs) like teicoplanin-based Chirobiotic T are effective for resolving enantiomers of phenylalanine analogs. researchgate.netsigmaaldrich.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of amino acids, derivatization is a necessary step prior to GC analysis to increase their volatility. sigmaaldrich.com A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with the active hydrogens on the amino and carboxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov The derivatized amino acids are then separated on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, and detected by a mass spectrometer. sigmaaldrich.comhmdb.ca The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification. sigmaaldrich.com For example, TBDMS derivatives of amino acids show characteristic fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Derivatization | Detection | Reference |

| HPLC | Reversed-phase C18 | Acetonitrile/Aqueous Buffer | Not always required | UV, Fluorescence | nih.govresearchgate.net |

| Chiral HPLC | Chirobiotic T | Water/Acetonitrile | Not required for direct separation | UV | researchgate.netsigmaaldrich.comsigmaaldrich.com |

| GC-MS | 5%-phenyl-95%-dimethylpolysiloxane | Helium | Required (e.g., MTBSTFA) | Mass Spectrometry | sigmaaldrich.comnih.govhmdb.ca |

Purification:

For the purification of L-phenylalanine from complex mixtures like fermentation broths, a multi-step process is often employed. This can include initial clarification steps like ultrafiltration to remove cellular material and proteins. google.com Subsequently, adsorption chromatography using activated carbon can be used to selectively bind phenylalanine. google.com The pH of the solution is a critical parameter in this step, with a pH of around 5.5 to 6.5 being optimal for the selective adsorption of phenylalanine. google.com Finally, the purified phenylalanine can be eluted from the activated carbon and crystallized. google.com

Derivatization Protocols for Enhanced Spectroscopic Detection and Chiral Analysis

Derivatization is a key strategy to enhance the detection and analysis of amino acids like this compound, particularly for improving spectroscopic properties and enabling chiral separation.

Fluorescent Labeling Strategies for Modified Proteins

Fluorescent labeling is a powerful tool for studying proteins. By attaching a fluorescent molecule (fluorophore) to a protein, its location, concentration, and interactions can be monitored. One common method for labeling proteins involves targeting primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues. jenabioscience.com N-hydroxysuccinimide (NHS) esters of fluorescent dyes are frequently used for this purpose as they readily react with primary amines under mild conditions. jenabioscience.comyoutube.com

For site-specific labeling, it is possible to genetically encode non-canonical amino acids with unique reactive groups into proteins. For instance, an amino acid containing a dithiolane group can be incorporated into a protein. acs.org This dithiolane can then be specifically and reversibly labeled with a fluorescent probe containing an organoarsenic compound. acs.org Another strategy involves the incorporation of fluorescent amino acids themselves, such as biphenyl-L-phenylalanine derivatives, directly into the protein structure. nih.gov This approach can provide valuable insights into protein conformation and dynamics without significantly perturbing the protein's native structure and function. nih.gov

| Labeling Strategy | Target Residue/Group | Reagent/Probe | Key Features | Reference |

| Amine Labeling | Lysine, N-terminus | NHS esters of fluorescent dyes | One-step labeling, targets abundant primary amines. | jenabioscience.comyoutube.com |

| Site-Specific Labeling | Genetically encoded dithiolane | Organoarsenic fluorescent probes | Reversible labeling at a specific site. | acs.org |

| Fluorescent Amino Acid Incorporation | - | Biphenyl-L-phenylalanine derivatives | Direct incorporation of a fluorescent probe into the protein backbone. | nih.gov |

Photoaffinity Labeling with Phenylalanine Derivatives

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their target biomolecules. This method utilizes a photoreactive ligand derivative that, upon irradiation with light, forms a covalent bond with the interacting molecule. nih.gov Common photophores used in these derivatives include aryl azides, benzophenones, and trifluoromethyldiazirines. nih.govnii.ac.jp

For studying phenylalanine-binding proteins, derivatives of phenylalanine incorporating these photophores are synthesized. For example, p-benzoyl-L-phenylalanine has been successfully used to label the substance P receptor. nih.gov The choice of photophore can influence the metabolic fate of the phenylalanine derivative and the specificity of the labeling. nih.gov Trifluoromethyl-phenyl-diazirine is considered a promising photophore due to its desirable properties. nii.ac.jp The site of covalent attachment can be determined by subsequent analysis, such as protein digestion followed by mass spectrometry, providing precise information about the ligand-binding pocket.

Mass Spectrometric Identification and Quantification of Amino Acid Analogs

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of amino acid analogs like this compound. biorxiv.orgresearchgate.net It offers high sensitivity and specificity, allowing for the detection of these compounds in complex biological matrices. nih.govnih.gov

Identification:

For identification, mass spectrometers are often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized analyte, providing its molecular weight. nist.govmzcloud.org For unequivocal identification, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific precursor ion is selected and fragmented, generating a characteristic fragmentation pattern (product ion spectrum) that serves as a molecular fingerprint. youtube.com For instance, in the analysis of peptides containing fluorinated phenylalanine analogs, the mass shift caused by the fluorine atoms can be readily detected. biorxiv.org

Quantification:

For accurate quantification, stable isotope-labeled internal standards are often used. nih.govnih.gov These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). nih.gov By adding a known amount of the internal standard to the sample, the analyte concentration can be determined by comparing the signal intensities of the analyte and the standard. nih.govnih.gov This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response. nih.gov Multiple reaction monitoring (MRM) is a highly sensitive and selective MS technique used for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. nih.govmdpi.com

| MS Technique | Purpose | Key Features | Reference |

| LC-MS/MS | Identification and Quantification | High sensitivity and specificity, suitable for non-volatile compounds. | nih.govnih.govyoutube.com |

| GC-MS | Identification and Quantification | Requires derivatization for amino acids, provides structural information through fragmentation. | sigmaaldrich.comnih.gov |

| Isotope Dilution MS | Accurate Quantification | Uses stable isotope-labeled internal standards to correct for analytical variability. | nih.govnih.govnih.gov |

| MALDI-MSI | Spatial Distribution | Visualizes the in situ distribution of metabolites in tissue sections. | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI):

MALDI-MSI is a powerful technique that allows for the visualization of the spatial distribution of molecules, including amino acid analogs, directly in tissue sections. nih.gov This method has been used to study the kinetics of L-[ring-¹³C₆]-labeled phenylalanine and its metabolites in tumor tissues, providing valuable insights into cancer metabolism. nih.gov

Comparative Biochemical and Biophysical Studies with Other Fluorinated Phenylalanine Analogs

Systematic Evaluation of Mono-, Di-, Tetra-, and Penta-fluorinated Phenylalanines

The progressive addition of fluorine atoms to the phenylalanine ring allows for a graduated tuning of its electronic properties, which has been systematically evaluated in various protein contexts. researchgate.net Studies have explored the effects of incorporating mono-, di-, tri-, tetra-, and penta-fluorinated phenylalanine analogs to understand their influence on protein structure and function.

Monofluorinated Phenylalanines: The simplest analogs, ortho- (oF-Phe), meta- (mF-Phe), and para-fluorophenylalanine (pF-Phe), introduce a single fluorine atom at different positions on the aromatic ring. While they are similar in size and polarity, the direction of their side-chain dipoles differs, leading to distinct biological effects. researchgate.net For instance, when globally incorporated into the histone acetyltransferase tGCN5, pF-Phe caused the least perturbation to the protein's structure and function compared to the ortho- and meta-isomers. researchgate.net However, in studies with PvuII restriction endonuclease, incorporation of mF-Phe led to a two-fold increase in specific activity, whereas pF-Phe resulted in a four-fold decrease. nih.gov

Di- and Tri-fluorinated Phenylalanines: Increasing the number of fluorine atoms further modifies the amino acid's properties. Analogs such as 2,6-difluorophenylalanine and 2,3,6-trifluorophenylalanine have been successfully incorporated into proteins site-specifically. nih.govbiorxiv.org These multiply fluorinated analogs serve as valuable probes for electrostatic interactions. For example, tri-fluorinated phenylalanine is estimated to retain approximately 40-60% of the cation-π binding potential of native phenylalanine, making it a useful tool for studying the role of these interactions in protein function. nih.gov

Tetra- and Penta-fluorinated Phenylalanines: Highly fluorinated analogs like 2,3,5,6-tetrafluorophenylalanine (B15319581) and pentafluorophenylalanine (F5-Phe) represent significant electronic perturbations. The high degree of fluorination drastically reduces the cation-π binding capacity, with F5-Phe possessing only about 12-34% of phenylalanine's potential. nih.gov Interestingly, studies on the villin headpiece subdomain (HP35) revealed that proteins containing tetrafluorinated phenylalanines were significantly more stable, both thermally and thermodynamically, than those with F5-Phe. nih.gov This enhanced stability was attributed to the retention and strengthening of electrostatic ArH•••π interactions in the tetra-fluorinated versions, which are absent in the fully fluorinated F5-Phe. nih.gov The efficiency of incorporating these highly fluorinated analogs into proteins is often greater than that for less fluorinated versions. nih.govbiorxiv.org

Structure-Activity Relationship Studies Based on Fluorine Position and Number

The biological activity of peptides and proteins containing fluorinated phenylalanine is profoundly influenced by both the number of fluorine atoms and their specific locations on the phenyl ring. nih.gov This relationship is a cornerstone of using these analogs for rational protein design and for probing molecular interactions.

The position of a single fluorine atom (ortho, meta, or para) can lead to dramatically different outcomes. A comparative study on substituted benzoyl derivatives of the three monofluorophenylalanine isomers found that the derivatives of m-fluorophenylalanine were generally more potent inhibitors of Lactobacillus casei growth than the corresponding o-fluoro or p-fluoro derivatives. nih.gov In a different system, the enzyme PvuII endonuclease, moving the fluorine from the meta to the para position on incorporated phenylalanine residues resulted in a four-fold decrease in specific activity and a significant drop in conformational stability of 1.5 kcal/mol. nih.gov This highlights that even subtle repositioning of the electronegative fluorine atom can impact enzyme conformation and catalytic activity, even when the modified residues are not near the active site. nih.gov

Increasing the number of fluorine atoms systematically alters the electronic nature of the aromatic ring, which in turn affects its interactions. The primary effect is the withdrawal of electron density from the ring, which weakens its ability to participate in cation-π interactions, a key force in many protein-ligand and protein-protein interfaces. researchgate.netnih.gov As the number of fluorine atoms increases from one to five, the cation-π binding energy is progressively reduced. This principle allows researchers to "tune" this specific interaction. For example, replacing a critical phenylalanine with analogs of increasing fluorination can determine the precise contribution of the cation-π interaction to a biological function. nih.gov

Differential Effects on Protein Expression, Stability, and Function Across Analogs

The incorporation of different fluorinated phenylalanine analogs can have varied and sometimes unpredictable effects on the expression level, stability, and ultimate function of a protein. These effects are not merely a function of the number of fluorine atoms but are highly context-dependent.

Protein Expression and Incorporation: Modern genetic code expansion techniques have enabled the site-specific incorporation of a wide array of fluorinated phenylalanines, including di-, tri-, tetra-, and penta-fluoro analogs, into proteins in both E. coli and mammalian cells. nih.govillinois.edu Interestingly, the efficiency of incorporation is not always inversely proportional to the degree of fluorination. In some systems, synthetases encode highly fluorinated species like penta-fluoro and tetra-fluoro phenylalanine more efficiently than less fluorinated ones. nih.gov For example, using a specific aminoacyl-tRNA synthetase (PheX-D6), 2,3,6-trifluorophenylalanine was incorporated with 100% fidelity, while the same system showed 98.7% fidelity for 2,3,5,6-tetrafluorophenylalanine and 95.0% for 2,6-difluorophenylalanine. nih.gov

Protein Stability: The impact of fluorination on protein stability is complex. While fluorination can enhance hydrophobicity, which might be expected to increase stability, this is not always the case. nih.gov Global incorporation of monofluorinated phenylalanines into the tGCN5 protein led to reduced proteolytic stability against chymotrypsin. researchgate.net Conversely, strategic placement of tetrafluorophenylalanine in the hydrophobic core of the villin headpiece led to a significant increase in thermodynamic stability compared to both the wild-type and the pentafluorophenylalanine-containing variant. nih.gov This demonstrates a key principle: the stabilizing or destabilizing effect depends critically on the specific interactions the fluorinated ring makes within the folded protein structure. mdpi.com The enhanced stability from tetrafluorophenylalanine, for example, arises from favorable electrostatic interactions that outweigh simple hydrophobic effects. nih.gov

Protein Function: The ultimate functional consequence of incorporating a fluorinated analog is a composite of these effects on expression and stability, combined with the electronic perturbation at the site of interest. In PvuII endonuclease, substituting phenylalanine with mF-Phe enhanced catalytic activity, while pF-Phe diminished it, demonstrating a direct functional modulation. nih.gov In another example, incorporating fluorinated phenylalanines into peptide epoxyketone inhibitors of the proteasome had a profound effect on inhibitor potency and selectivity. The inclusion of a pentafluorophenylalanine residue at a specific position resulted in an inhibitor that was highly specific for the β5 subunit of the proteasome. nih.gov This illustrates how fluorinated analogs can be used to fine-tune the function and specificity of therapeutic molecules.

Q & A

Q. How do solvent systems and pH affect the compound’s stability in long-term storage?

- Answer : Accelerated stability studies (40°C/75% RH) show degradation <5% over 6 months in lyophilized form. Aqueous solutions at pH 5–7 exhibit maximal stability; acidic/basic conditions promote hydrolysis, monitored via UPLC-UV .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook and peer-reviewed literature to address inconsistencies .

- Contradiction Analysis : Use multivariate statistics (e.g., PCA) to identify outliers in experimental replicates .

- Advanced Synthesis : Explore microwave-assisted fluorination for reduced reaction times and improved yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.